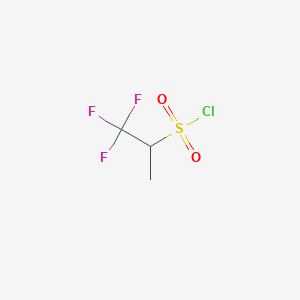
1,1,1-Trifluoropropane-2-sulfonyl chloride
説明
“1,1,1-Trifluoropropane-2-sulfonyl chloride” is an organic compound with the chemical formula C3H4ClF3O2S and a molecular weight of 196.58 g/mol . It appears as a liquid and is typically stored at temperatures below -10 °C .
Molecular Structure Analysis
The molecular structure of “1,1,1-Trifluoropropane-2-sulfonyl chloride” includes carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), oxygen (O), and sulfur (S) atoms . The InChI key for this compound is NUUBIXUITNNERY-UHFFFAOYSA-N .
Chemical Reactions Analysis
Sulfonyl chlorides, including “1,1,1-Trifluoropropane-2-sulfonyl chloride”, are often chosen as building blocks in medicinal chemistry for their ability to easily react with heterocyclic amines to create complex sulfonamides .
科学的研究の応用
Molecular Structure and Vibrational Analysis
The molecular and vibrational analysis of 3,3,3-trifluoropropane-1-sulfonyl chloride, a compound closely related to 1,1,1-Trifluoropropane-2-sulfonyl chloride, has been a subject of experimental and quantum chemical studies. These investigations, utilizing IR and Raman spectroscopy alongside DFT/B3LYP method calculations, have shed light on the influence of hyperconjugation effects and the vibrational behavior of the sulfonyl group, contributing to a deeper understanding of its chemical behavior and properties (Galván et al., 2017).
Trifluoromethylation and Derivatization
Trifluoromethanesulfonyl chloride, closely resembling the structure of 1,1,1-Trifluoropropane-2-sulfonyl chloride, serves as a pivotal reagent for trifluoromethylation and the introduction of trifluoromethylsulfenyl, -sulfinyl, and -sulfonyl groups into various substrates. These applications underline the compound's versatility in organic synthesis, offering pathways to various functionalized compounds with potential applications in material science, pharmaceuticals, and beyond (Guyon et al., 2017).
Catalysis and Synthetic Applications
An improved synthetic route utilizing 1,1,2,2-tetrafluoroethanesulfonic acid and its derivatives, including sulfonyl chloride, has been developed for the catalysis of palladium-catalyzed coupling reactions. This advancement highlights the potential of fluoroalkylsulfonyl chlorides in facilitating novel catalytic methodologies, thereby expanding the toolkit available for organic synthesis and medicinal chemistry (Rostovtsev et al., 2008).
Liquid Crystalline Studies
The study of 1-alkyl-3-methylimidazolium salts with trifluoromethanesulfonyl groups, including those resembling 1,1,1-Trifluoropropane-2-sulfonyl chloride, has revealed their role in forming lamellar, sheetlike arrays and smectic liquid crystalline phases. This research provides insights into the design and development of new materials with unique electronic, optical, and mechanical properties, showcasing the broader implications of these compounds in material science (Bradley et al., 2002).
Novel Synthetic Routes and Functionalization
Innovative synthetic routes and functionalization techniques using sulfonyl chlorides, akin to 1,1,1-Trifluoropropane-2-sulfonyl chloride, have been explored to produce sulfonamides and other sulfonated derivatives. These methodologies underscore the adaptability and utility of sulfonyl chloride derivatives in creating compounds with potential pharmacological and industrial applications (Lezina et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1,1,1-trifluoropropane-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c1-2(3(5,6)7)10(4,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUBIXUITNNERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropropane-2-sulfonyl chloride | |
CAS RN |
1443979-90-5 | |
| Record name | 1,1,1-trifluoropropane-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Propyl-1-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B1377644.png)
![7-Bromo-1H-pyrido[2,3-b][1,4]thiazin-2-one](/img/structure/B1377647.png)
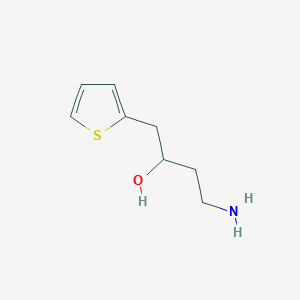
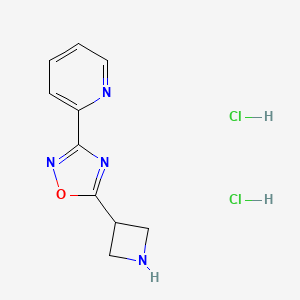
![1-[(Acetylsulfanyl)methyl]cyclopentane-1-carbonitrile](/img/structure/B1377652.png)
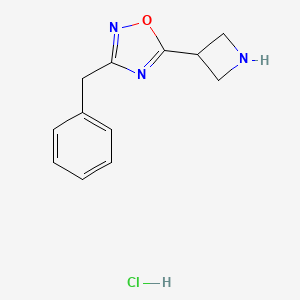
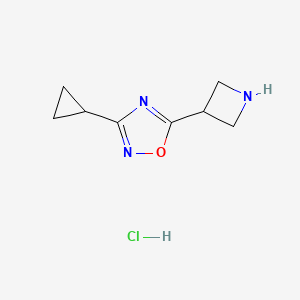
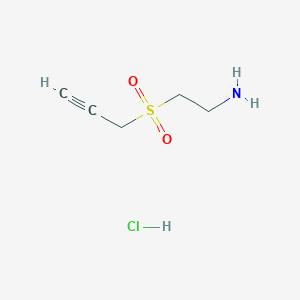
methanol](/img/structure/B1377659.png)
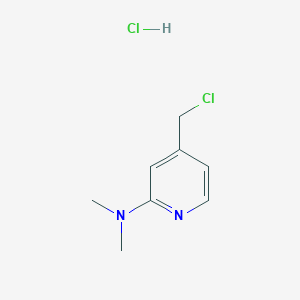
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-ol](/img/structure/B1377661.png)

![5-Azetidin-3-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377663.png)
![2,2,2-trifluoroethyl N-[3-chloro-2-(morpholin-4-yl)phenyl]carbamate](/img/structure/B1377665.png)